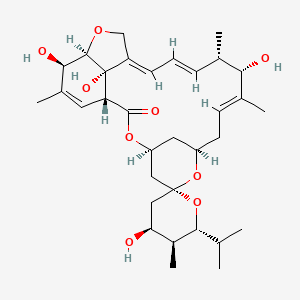

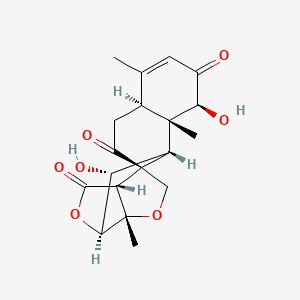

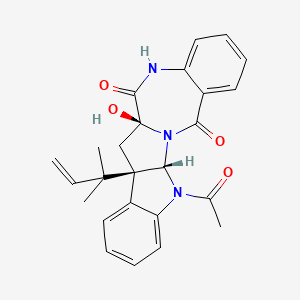

Avermectin B2b aglycone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Avermectin B2b aglycone is a member of oxanes.

Scientific Research Applications

Agro-Ecological Impact

Avermectins, including Avermectin B2b aglycone, are widely used in agro-ecosystems for controlling parasites in domestic livestock. However, their application has raised concerns regarding their potential environmental impact, particularly on non-target species like dung beetles. Dung beetles play a pivotal role in maintaining pasture health through dung burial behavior. Research has indicated that Avermectin B2b aglycone could adversely affect dung beetles, leading to a decline in their population. This decline can negatively impact the rate of dung degradation and burial, ultimately affecting the overall health of agro-ecosystems (Jacobs & Scholtz, 2015).

Environmental Toxicology

The broader category of macrocyclic lactones, which includes Avermectin B2b aglycone, has been the subject of extensive research due to its potential effects on non-target organisms. Substantial information on the impact of these compounds on the environment, especially on invertebrates in terrestrial and aquatic environments, has been compiled. The review highlights that many macrocyclic lactones are of high concern regarding their environmental impacts, particularly with larval instars of invertebrates. However, the susceptibility varies with life cycle stages, and impacts can be mitigated by using these compounds when these stages are not present. Information on the environmental impact is mainly focused on ivermectin and, to a lesser extent, other compounds like Avermectin B2b aglycone. This highlights the need for more focused research on Avermectin B2b aglycone's specific impact (Lumaret et al., 2012).

Aglycone's Role in Plant Physiology

Saponins, which are plant-derived natural products, often consist of a hydrophobic aglycone. Avermectin B2b aglycone, due to its aglycone component, can be considered in the broader context of saponins' impact on plant physiology. Recent research suggests that saponins and their biosynthetic intermediates play significant roles in plant growth and development. This implies that the aglycone component of Avermectin B2b might also be involved in influencing plant primary processes, offering potential applications in the pharmaceutical, cosmetic, and food sectors (Moses et al., 2014).

Nanotechnology Applications

In the context of nanotechnology, the term B2B, similar to Avermectin B2b, is used to denote business-to-business markets. Nanocatalysis, an application area of nanotechnology, is a notable example of such a B2B market. Although not directly linked to Avermectin B2b aglycone, understanding the broader implications of B2B markets in nanotechnology can offer insights into potential industrial and commercial applications where similar compounds could play a role. The study suggests that the current research in academic and industrial laboratories will enable a wealth of future applications in the industry, potentially including applications for Avermectin B2b aglycone (Olveira et al., 2014).

properties

Product Name |

Avermectin B2b aglycone |

|---|---|

Molecular Formula |

C33H48O9 |

Molecular Weight |

588.7 g/mol |

IUPAC Name |

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',12,21,24-tetrahydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C33H48O9/c1-17(2)29-21(6)26(34)15-32(42-29)14-24-13-23(41-32)11-10-19(4)27(35)18(3)8-7-9-22-16-39-30-28(36)20(5)12-25(31(37)40-24)33(22,30)38/h7-10,12,17-18,21,23-30,34-36,38H,11,13-16H2,1-6H3/b8-7+,19-10+,22-9+/t18-,21-,23+,24-,25-,26-,27-,28+,29+,30+,32-,33+/m0/s1 |

InChI Key |

CZMBJLNTFCNLGQ-QJEXIZKGSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C[C@@H]([C@@H]([C@H](O5)C(C)C)C)O)O |

Canonical SMILES |

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)CC(C(C(O5)C(C)C)C)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)

![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)

![(Z)-4-[(2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1246986.png)

![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)